molecular formula C19H16FN5S B2421620 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251617-42-1

4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2421620
CAS No.: 1251617-42-1
M. Wt: 365.43
InChI Key: JJVDQNXQWKUGLX-UHFFFAOYSA-N
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Description

4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5S and its molecular weight is 365.43. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-11-3-8-15(12(2)9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-6-4-13(20)5-7-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDQNXQWKUGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H24FN5S\text{C}_{25}\text{H}_{24}\text{F}\text{N}_5\text{S}

This structure features a thiazole ring and a triazole ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor , antimicrobial , and anticonvulsant properties. The following sections detail these activities.

1. Antitumor Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The thiazole ring is critical for the cytotoxic activity observed in several studies. For instance, modifications in the phenyl substituents have been shown to enhance activity against tumor cells by increasing hydrophobic interactions with cellular targets .
  • Case Study : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating potent antitumor properties . The presence of electron-donating groups such as methyl at specific positions on the phenyl ring was found to enhance activity significantly.
CompoundCell LineIC50 (µg/mL)
Compound AA4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Mechanism of Action : The dual action of the thiazole and triazole rings contributes to its effectiveness against bacterial pathogens by inhibiting key enzymes involved in bacterial metabolism.
  • Research Findings : In vitro studies demonstrated that similar thiazole derivatives showed promising activity against Mycobacterium tuberculosis with IC90 values around 7.05 µM . This suggests that the compound may have potential as an antimicrobial agent.

3. Anticonvulsant Activity

Preliminary studies have indicated that this compound may possess anticonvulsant properties.

  • Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized that the compound may modulate neurotransmitter release or receptor activity within the central nervous system.
  • Case Study : In a maximal electroshock test, related compounds demonstrated significant anticonvulsant effects when administered intraperitoneally .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the phenyl rings significantly influence biological activity:

  • Positioning of Substituents : Substituents at the para position on the phenyl ring have shown enhanced interaction with target proteins.
  • Electron-Donating Groups : The presence of methyl groups at specific positions increases lipophilicity and enhances binding affinity to biological targets .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity and potential therapeutic applications. The molecular formula is C20H18N6OSC_{20}H_{18}N_{6}OS, with a molecular weight of approximately 390.5 g/mol. The presence of thiazole and triazole rings is significant for its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. A study focusing on related compounds demonstrated significant activity against various bacterial strains and fungi . The structural similarities suggest that 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine could similarly possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The unique structural characteristics of this compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that triazole-containing compounds can inhibit enzymes critical for tumor growth . This suggests potential applications in cancer therapeutics.

Synthesis of Novel Compounds

The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. For example, modifications to the thiazole or triazole rings may yield compounds with improved efficacy against specific pathogens or cancer cells. Research has highlighted the importance of structural variations in enhancing the pharmacological profiles of such compounds .

Case Study 1: Synthesis and Characterization

A recent study synthesized several thiazole and triazole derivatives, including those structurally related to This compound . These compounds were characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm their structures . The findings suggested that these derivatives could serve as promising candidates in drug discovery.

Another study evaluated the antimicrobial activity of synthesized thiazole derivatives against various bacterial strains using agar well diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth . This reinforces the potential application of similar compounds in developing new antimicrobial therapies.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three reactive domains:

  • Triazole-5-amine : A nucleophilic NH<sub>2</sub> group at position 5 of the triazole ring.

  • Thiazole ring : Electron-rich due to sulfur and nitrogen atoms, enabling electrophilic substitution.

  • Aromatic substituents : 2,4-Dimethylphenyl (electron-donating) and 4-fluorophenyl (electron-withdrawing), directing regioselectivity in reactions.

Nucleophilic Reactions at the Triazole Amine

The primary amine at position 5 participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form substituted derivatives.

    Example: Reaction with methyl iodide in DMF at 60°C yields N-methylated analogs.

  • Condensation with Carbonyls : Forms Schiff bases with aldehydes/ketones, useful for bioactivity modulation .

Reaction TypeReagents/ConditionsProduct
AlkylationR-X (X = Cl, Br), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C5-(Alkylamino)-triazole derivatives
AcylationRCOCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RT5-Acylated triazoles
Schiff Base FormationArCHO, EtOH, refluxImine-linked hybrids

Electrophilic Substitution on the Thiazole Ring

The thiazole undergoes substitution at positions 2 and 5 due to electron density from sulfur:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces Br at position 5 .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively nitrates the thiazole ring.

Cross-Coupling Reactions for Structural Diversification

Pd-catalyzed reactions enable modifications of aromatic substituents:

  • Suzuki-Miyaura Coupling : Replaces bromine on the 2,4-dimethylphenyl group with aryl boronic acids .

    Example: Reaction with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)thiazole derivatives .

  • Buchwald-Hartwig Amination : Introduces amino groups to the fluorophenyl ring.

Coupling TypeCatalytic SystemSubstituent Introduced
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMEAryl, heteroaryl
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>Alkyl/aryl amines

Cyclization and Ring-Opening Reactions

  • Triazole Ring Expansion : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>), the triazole converts to tetrazole derivatives.

  • Thiazole Ring Functionalization : Reacts with hydrazines to form pyrazole-thiazole hybrids .

Photochemical and Thermal Stability

  • UV Irradiation : Degrades via cleavage of the triazole-thiazole linkage, forming nitriles and aryl amines .

  • Thermal Decomposition : Above 200°C, generates NH<sub>3</sub>, CO<sub>2</sub>, and aromatic fragments (TGA data).

Biological Activity Correlations

Modifications impact pharmacological profiles:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF<sub>3</sub>) on the thiazole enhance potency against S. aureus .

  • Anticancer Potential : N-Acylation improves selectivity for kinase inhibition .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting halogenated intermediates (e.g., 4-fluorobenzyl chloride) with thiazole or triazole precursors under basic conditions (e.g., NaOH or K₂CO₃) to facilitate coupling . For example, microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Key parameters to optimize include:

  • Temperature : 80–90°C for conventional heating .
  • Solvent : Polar aprotic solvents like DMF or DMSO .
  • Catalyst/base : Use of mild bases (e.g., K₂CO₃) to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons in the 4-fluorophenyl group typically resonate at δ 7.2–7.6 ppm .
  • X-ray Crystallography : Resolve molecular geometry and confirm regioselectivity in triazole-thiazole linkages (e.g., bond angles and dihedral angles between rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~395.1 for C₁₉H₁₇F₁N₆S) .

Q. What preliminary biological screening assays are appropriate for evaluating its activity?

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., β-lactamase) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to identify binding modes and affinity trends .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in substituents or assay conditions. For example:

  • Substituent Effects : Fluorine at the 4-position enhances lipophilicity and membrane penetration compared to chlorine analogs, altering MIC values by 2–4-fold .
  • Assay Variability : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation time (18–24 hours) to minimize discrepancies .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin) and validate via dose-response curves (IC₅₀ ± SEM) .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., overalkylation) .
  • Catalytic Systems : Palladium/copper catalysts for Suzuki-Miyaura cross-coupling to link aryl groups with >90% regioselectivity .
  • Workup Optimization : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature80–90°C±15%
Microwave Irradiation100–150 W+20–30%
Solvent PolarityDMF > DMSO > THF±10%

Q. Table 2: Common Biological Assays and Protocols

Assay TypeProtocol SummaryKey MetricsReference
AntimicrobialBroth microdilution (CLSI guidelines)MIC (µg/mL)
CytotoxicityMTT (24-hour incubation, λ = 570 nm)IC₅₀ (µM)
Enzyme InhibitionFluorescence quenching (kinetic mode)Ki (nM)

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